5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde
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Overview
Description
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Scientific Research Applications
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Future Directions
The future directions for “5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde” and similar compounds could involve further exploration of their potential applications in various fields such as dyeing textile fiber, biomedical studies, and advanced application in organic synthesis and high technology areas such as laser, liquid crystalline displays, and electrooptical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the azo coupling reaction. This reaction is carried out by diazotizing 2,4-dichloroaniline to form the corresponding diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under basic conditions. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various functionalized aromatic compounds depending on the substituents introduced.
Mechanism of Action
The mechanism by which 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. The compound’s diazenyl group can participate in electron transfer reactions, influencing biological pathways. Additionally, its ability to form complexes with metal ions can modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dichlorophenyl)diazenyl]phenol
- 2-[(2,4-dichlorophenyl)diazenyl]benzoic acid
- 5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzoic acid
Uniqueness
5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-3-12(11(15)6-9)17-16-10-2-4-13(19)8(5-10)7-18/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRJVOCBOLJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)Cl)Cl)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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